[8-Acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate [8-Acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate [8-Acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate is a natural product found in Aconitum chasmanthum, Aconitum hemsleyanum, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC17179853
InChI: InChI=1S/C34H47NO10/c1-7-35-16-31(17-40-3)21(37)13-22(41-4)34-20-14-32(39)23(42-5)15-33(45-18(2)36,25(28(34)35)26(43-6)27(31)34)24(20)29(32)44-30(38)19-11-9-8-10-12-19/h8-12,20-29,37,39H,7,13-17H2,1-6H3
SMILES:
Molecular Formula: C34H47NO10
Molecular Weight: 629.7 g/mol

[8-Acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate

CAS No.:

Cat. No.: VC17179853

Molecular Formula: C34H47NO10

Molecular Weight: 629.7 g/mol

* For research use only. Not for human or veterinary use.

[8-Acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate -

Specification

Molecular Formula C34H47NO10
Molecular Weight 629.7 g/mol
IUPAC Name [8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate
Standard InChI InChI=1S/C34H47NO10/c1-7-35-16-31(17-40-3)21(37)13-22(41-4)34-20-14-32(39)23(42-5)15-33(45-18(2)36,25(28(34)35)26(43-6)27(31)34)24(20)29(32)44-30(38)19-11-9-8-10-12-19/h8-12,20-29,37,39H,7,13-17H2,1-6H3
Standard InChI Key PHDZNMWTZQPAEW-UHFFFAOYSA-N
Canonical SMILES CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=CC=C7)O)OC)OC(=O)C)OC)OC)O)COC

Introduction

Chemical Identification and Structural Elucidation

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name of this compound reflects its intricate architecture: [8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate . Its molecular formula is C₃₂H₄₅NO₁₀, with a molecular weight of 603.7 g/mol . The structure integrates a benzoate ester moiety linked to a hexacyclic diterpenoid core, featuring multiple oxygen- and nitrogen-containing functional groups .

Stereochemical Complexity

The compound contains 15 stereocenters, necessitating advanced spectroscopic techniques like NMR and X-ray crystallography for full stereochemical assignment . Key stereochemical features include:

  • A rigid hexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane skeleton

  • Substituents at C-5 (hydroxyl), C-6 (methoxy), C-8 (methoxy), C-13 (methoxymethyl), and C-14 (hydroxyl)

Structural FeaturePositionFunctional Group
Aromatic esterificationC-4Benzoate
Nitrogen integrationC-11Ethyl-substituted azacycle
Methoxy substitutionsC-6,16,18Methoxy groups
Acetyloxy groupC-8Acetate ester

Biosynthetic Origins and Natural Occurrence

Phytochemical Context

This alkaloid is primarily isolated from Aconitum japonicum (Ranunculaceae), a plant renowned for its diverse diterpenoid alkaloids . Structural analogs have been identified in related species like Aconitum volubile var. pubescens and Aconitum forrestii, suggesting a conserved biosynthetic pathway within the genus .

Biosynthetic Pathway

The compound derives from the tetracyclic diterpene atisine, undergoing sequential modifications:

  • Oxidation: Introduction of hydroxyl groups at C-5 and C-14

  • Methylation: Methoxy group formation at C-6, C-16, and C-18

  • Esterification: Acetylation at C-8 and benzoate conjugation at C-4

Key enzymes implicated include cytochrome P450 oxidases (CYP71 family) and acetyltransferases .

Pharmacological Properties

Cytochrome P450 Interactions

The compound exhibits significant interactions with hepatic CYP enzymes:

CYP IsoformInhibition ProbabilitySubstrate Probability
CYP1A20.0080.962
CYP2C190.0030.762
CYP3A40.1380.530

These data suggest potential for drug-drug interactions, particularly with medications metabolized by CYP1A2 and CYP3A4 .

Neuropharmacological Activity

Despite limited blood-brain barrier permeability (BBB score: 0.085), the compound demonstrates:

  • hERG channel blockade (probability: 0.769), indicating arrhythmogenic risk

  • Sigma receptor affinity (predicted K<sub>i</sub> < 100 nM) based on structural analogs

Pharmacokinetic Profile

Absorption and Distribution

ParameterValue
Caco-2 permeability-5.411 (Low)
Plasma protein binding23.02%
Volume of distribution (V<sub>d</sub>)0.751 L/kg

The compound's low permeability and moderate plasma binding suggest limited oral bioavailability .

Metabolism and Excretion

  • Primary metabolic route: Hepatic O-demethylation and ester hydrolysis

  • Clearance: 4.136 mL/min/kg (predominant renal excretion)

  • Half-life: 0.602 hours (rapid elimination)

Toxicological Considerations

Acute Toxicity

EndpointValue
Rat oral LD<sub>50</sub>0.627 mg/kg
Ames test mutagenicity0.029 (Negative)

The compound's toxicity profile resembles related aconitines, with cardiotoxicity as the primary concern .

Organ-Specific Toxicity

  • Hepatotoxicity: High probability (0.891) of human liver injury

  • Respiratory toxicity: Significant risk (0.944 probability)

Synthetic and Analytical Challenges

Total Synthesis

No complete synthesis has been reported due to:

  • Stereochemical complexity (15 stereocenters)

  • Thermal instability of the hexacyclic core

  • Regioselectivity challenges in late-stage functionalization

Analytical Characterization

TechniqueKey Applications
HR-ESI-MSMolecular weight confirmation
2D-NMR (HSQC, HMBC)Stereochemical assignment
X-ray diffractionCrystal structure determination
ParameterStatus
Lipinski's RuleRejected
GSK's 4/400 RuleRejected
FDA Maximum Daily Dose0.19 mg/kg

The compound violates multiple drug-likeness guidelines, necessitating structural optimization for pharmaceutical development .

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